
6-Fluoroquinoxaline-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoroquinoxaline-2,3-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C8H7FN4 It is a derivative of quinoxaline, which is a bicyclic compound consisting of fused benzene and pyrazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoxaline-2,3-diamine typically involves the reaction of 2,3-dichloroquinoxaline with fluorine-containing reagents One common method includes the reaction of 2,3-dichloroquinoxaline with potassium fluoride in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluoroquinoxaline-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Fluoroquinoxaline-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise in the development of new drugs with antibacterial, antifungal, and antiviral properties.
Mécanisme D'action
The mechanism of action of 6-Fluoroquinoxaline-2,3-diamine involves its interaction with specific molecular targets. For instance, as a potential d-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate various biological pathways, making it a valuable tool in the study of neurological disorders and pain management .
Comparaison Avec Des Composés Similaires
Quinoxaline-2,3-dione: Another quinoxaline derivative with potential as a d-amino acid oxidase inhibitor.
6-Fluoroquinoline: A structurally similar compound with antibacterial properties.
2,3-Dichloroquinoxaline: A precursor in the synthesis of 6-Fluoroquinoxaline-2,3-diamine.
Uniqueness: this compound is unique due to the presence of both fluorine and amino groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a versatile intermediate in the synthesis of various derivatives makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
52312-41-1 |
|---|---|
Formule moléculaire |
C8H7FN4 |
Poids moléculaire |
178.17 g/mol |
Nom IUPAC |
6-fluoroquinoxaline-2,3-diamine |
InChI |
InChI=1S/C8H7FN4/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H,(H2,10,12)(H2,11,13) |
Clé InChI |
XJAGHSWVTWHCFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)N=C(C(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


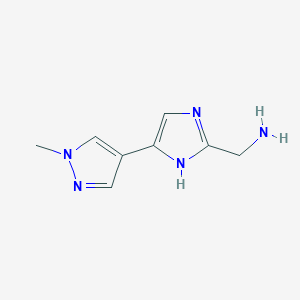
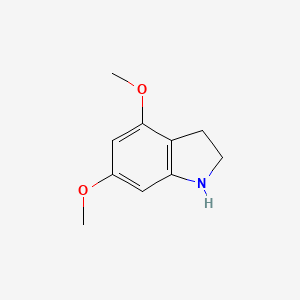

![1-Methyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11910653.png)


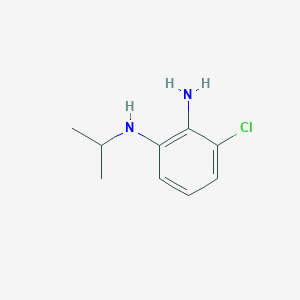
![3H-Imidazo[4,5-b]pyridine acetate](/img/structure/B11910677.png)
![3-Oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11910678.png)
![Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11910681.png)
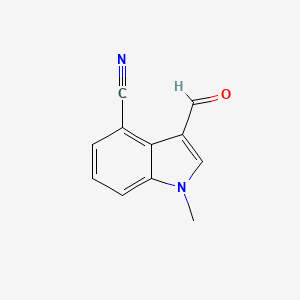

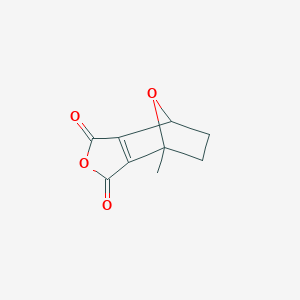
![7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910718.png)
